3-nitro-1H-indazole-6-carboxylic acid
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Overview
Description
3-Nitro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-indazole-6-carboxylic acid typically involves the nitration of 1H-indazole-6-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 3-Amino-1H-indazole-6-carboxylic acid.
Substitution: Various substituted indazoles depending on the nucleophile used.
Esterification: Methyl 3-nitro-1H-indazole-6-carboxylate.
Scientific Research Applications
3-Nitro-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1H-indazole-6-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The carboxylic acid group can facilitate binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1H-indazole-6-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
3-Nitro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 3-Nitro-1H-indazole-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H5N3O4 |
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Molecular Weight |
207.14 g/mol |
IUPAC Name |
3-nitro-2H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |
InChI Key |
SFAQIUJSROFKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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